4-(2,3-dihydro-1H-inden-2-yl)morpholine
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Overview
Description
4-(2,3-dihydro-1H-inden-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 2,3-dihydro-1H-indene moiety
Mechanism of Action
Target of Action
The compound “4-(2,3-dihydro-1H-inden-2-yl)morpholine” is a derivative of indole and morpholine . Indole derivatives are known to bind with high affinity to multiple receptors , and morpholine derivatives also possess a wide variety of pharmacological activities . .
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Morpholine derivatives also have a broad spectrum of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2,3-dihydro-1H-inden-2-yl)morpholine are not well-studied. Based on the properties of its structural components, we can make some educated guesses. Morpholine is known to interact with a variety of enzymes and proteins due to its amine and ether functional groups . Indene derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s plausible that this compound could interact with a variety of biomolecules and participate in various biochemical reactions.
Cellular Effects
Given the known activities of indene derivatives , it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)morpholine typically involves the reaction of 2,3-dihydro-1H-indene with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the indene ring, followed by the nucleophilic substitution reaction with morpholine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-inden-2-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated indene derivatives
Substitution: N-substituted morpholine derivatives
Scientific Research Applications
4-(2,3-dihydro-1H-inden-2-yl)morpholine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-2-yl)morpholine: Similar structure but with an indole moiety instead of an indene moiety.
4-(1H-indol-3-yl)morpholine: Another indole derivative with different substitution patterns.
4-(2,3-dihydro-1H-inden-2-yl)piperidine: Similar to the target compound but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2,3-dihydro-1H-inden-2-yl)morpholine is unique due to its combination of the indene and morpholine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-10-13(9-11(12)3-1)14-5-7-15-8-6-14/h1-4,13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNVQUAJQEYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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